1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Overview
Description
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of the 3-fluoro-4-methylphenyl group adds to its chemical diversity, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the fluoro-methylphenyl group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate hydrazides and carboxylic acids, cyclization reactions can be employed to form the 1,2,4-oxadiazole ring.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride: This compound has a similar structure but lacks the oxadiazole ring, which may result in different chemical and biological properties.
(S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine: Another similar compound that differs in stereochemistry and may exhibit different activities.
The uniqueness of this compound lies in its combination of the oxadiazole ring and the fluoro-methylphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O.ClH/c1-6-3-4-8(5-9(6)12)10-14-11(7(2)13)16-15-10;/h3-5,7H,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEMILCGIAJRJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C(C)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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